N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide, also known as Nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first approved by the FDA in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in children and adults. Since then, it has been found to have potential applications in the treatment of a wide range of infectious diseases.
Wirkmechanismus
The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide is not fully understood, but it is thought to involve inhibition of the pyruvate:ferredoxin oxidoreductase enzyme, which is essential for the energy metabolism of many anaerobic organisms. It has also been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide has been shown to have a favorable safety profile, with few adverse effects reported. It is rapidly absorbed after oral administration and is extensively metabolized in the liver to form its active metabolite, tizoxanide. Tizoxanide has a longer half-life than N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide and is responsible for the majority of the drug's activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide is its broad-spectrum activity against a wide range of infectious agents. This makes it a potentially useful tool for researchers studying infectious diseases. However, one limitation of N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide is that it has not been extensively studied in vivo, particularly in animal models of infectious disease. This limits its utility in preclinical research.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide. One area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties or increase its efficacy against certain infectious agents. Another area of interest is the exploration of its immunomodulatory effects, which may have broader applications beyond its antiviral activity. Finally, there is a need for further in vivo studies of the drug, particularly in animal models of infectious disease, to better understand its potential clinical utility.
Synthesemethoden
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide involves the reaction of 5-nitro-thiazole-2-carboxylic acid with 3-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide has been found to have potential applications in the treatment of a wide range of infectious diseases, including viral, bacterial, and parasitic infections. It has been shown to be effective against a number of viruses, including influenza virus, respiratory syncytial virus, and hepatitis B and C viruses. It has also been found to be effective against a number of bacteria, including Helicobacter pylori, Salmonella typhi, and Clostridium difficile. In addition, it has been shown to be effective against a number of parasites, including Cryptosporidium parvum, Giardia lamblia, and Entamoeba histolytica.
Eigenschaften
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-10-14(24-16)19(21)22)11-5-4-8-13(9-11)23-12-6-2-1-3-7-12/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQVCKFKKMGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.